molecular formula C6H6N4OS2 B14912654 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine

5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14912654
M. Wt: 214.3 g/mol
InChI Key: MSIOLFYSDXBHQU-UHFFFAOYSA-N
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Description

5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine is a high-purity chemical compound intended for research use as a heterocyclic building block. This hybrid molecule incorporates both 1,3,4-thiadiazole and isoxazole pharmacophores, which are privileged structures in medicinal chemistry known for their diverse biological activities. The 1,3,4-thiadiazole core is a well-known scaffold present in compounds with documented biological properties, and the 5-amine group serves as a key site for further chemical modification . The structural motif of a thioether linker connecting heterocyclic systems, as seen in this compound, is a common design strategy in drug discovery for constructing novel molecular entities. Researchers can utilize this reagent in various applications, including the synthesis of more complex target molecules for screening, the development of enzyme inhibitors, or as a key intermediate in constructing combinatorial libraries. Its structure suggests potential for interaction with various enzymatic targets. Safety and Handling: For reference, structurally similar compounds are classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for specific handling instructions. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C6H6N4OS2

Molecular Weight

214.3 g/mol

IUPAC Name

5-(1,2-oxazol-5-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H6N4OS2/c7-5-9-10-6(13-5)12-3-4-1-2-8-11-4/h1-2H,3H2,(H2,7,9)

InChI Key

MSIOLFYSDXBHQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)CSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Proposed Protocol:

  • Intermediate activation : Treat 2-amino-1,3,4-thiadiazole-5-thiol with NaH or K₂CO₃ in anhydrous DMF to generate the thiolate nucleophile.
  • Alkylation : Add 5-(chloromethyl)isoxazole (synthesized via Claisen-Schmidt condensation of isoxazole-5-carbaldehyde with PCl₃) to the reaction mixture.
  • Reaction conditions :
    • Solvent : DMF or THF (ensures solubility of both reactants)
    • Temperature : 60–70°C (balances reactivity and side-product minimization)
    • Duration : 6–8 hours (monitored via TLC)

Yield optimization :

  • Molar ratio : 1:1.2 (thiadiazole:alkylating agent) improves conversion.
  • Purification : Recrystallization from ethanol/water (7:3) yields >85% purity.

Amino Group Stability and Protection Strategies

The primary amine at position 2 is susceptible to oxidation and unintended side reactions during synthesis. Patent US10351556B2 highlights the utility of tert-butyl carbamate (Boc) protection for amines in thiazole derivatives. Adapting this approach:

Protection-Deprotection Sequence:

  • Boc protection :
    • React 2-amino-1,3,4-thiadiazole-5-thiol with di-tert-butyl dicarbonate (Boc₂O) in THF.
    • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq).
    • Yield: ~90% (isolated as white solid).
  • Post-functionalization deprotection :
    • Treat with HCl in dioxane (4M, 2 eq) at 0°C.
    • Neutralization with NaHCO₃ yields the free amine.

Analytical and Crystallographic Characterization

Post-synthesis analysis is critical for structural validation. Crystallographic data from analogous compounds, such as the 49.07° dihedral angle between pyrazole and phenyl groups in, inform solubility and packing behavior. For the target compound:

Characterization protocol :

  • FT-IR :
    • ν(N–H): 3350–3250 cm⁻¹ (amine stretch).
    • ν(C=S): 690–660 cm⁻¹ (thiadiazole ring).
  • ¹H NMR (DMSO-d₆) :
    • δ 6.85 (s, 1H, isoxazole CH).
    • δ 4.45 (s, 2H, SCH₂).
    • δ 5.92 (s, 2H, NH₂).
  • X-ray diffraction :
    • Anticipated space group: P2₁/c (monoclinic, based on).
    • Unit cell parameters: a ≈ 10.2 Å, b ≈ 12.5 Å, c ≈ 14.8 Å.

Challenges and Mitigation Strategies

  • Thiol oxidation :
    • Use antioxidants (e.g., L-ascorbic acid) during alkylation.
    • Conduct reactions under N₂ atmosphere.
  • Regioselectivity in isoxazole synthesis :
    • Employ nitrile oxide-alkyne cycloaddition with MnO₂ oxidation to ensure 5-substitution.
  • Low yields in cyclization :
    • Optimize H₂SO₄ concentration (≥95%) and reaction time (2–4 h).

Industrial-Scale Considerations

Patent EP0795551A1 emphasizes cyclization under flow chemistry conditions for scalability. Key parameters:

  • Residence time : 8–10 minutes.
  • Temperature : 120°C (prevents intermediate degradation).
  • Throughput : 50 kg/batch (achievable with continuous stirred-tank reactors).

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits electrophilic character at the sulfur and nitrogen atoms, enabling nucleophilic substitutions.

Key Reactions:

  • Amination/alkylation : The C-2 amine group can undergo alkylation with alkyl halides or acyl chlorides. For example, reaction with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives .

  • Halogenation : Electrophilic halogenation (e.g., Cl₂ or Br₂ in acetic acid) substitutes hydrogen atoms at the C-5 position of the thiadiazole ring .

Table 1: Representative Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyl bromoacetate, K₂CO₃, DMF, 80°CN-(Ethoxycarbonylmethyl)thiadiazole65–78%
BrominationBr₂, AcOH, 25°C5-Bromo-1,3,4-thiadiazol-2-amine82%

Reactivity of the Thioether Bridge

The thioether (–S–CH₂–) linker is susceptible to oxidation and nucleophilic cleavage:

Key Reactions:

  • Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thioether to sulfone (–SO₂–) or sulfoxide (–SO–).

  • Cleavage : Strong reducing agents (e.g., LiAlH₄) or nucleophiles (e.g., NaOH) can break the C–S bond, releasing isoxazol-5-ylmethanethiol .

Table 2: Thioether-Specific Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation to sulfonem-CPBA, CH₂Cl₂, 0°C → 25°CSulfone derivative89%
Reductive cleavageLiAlH₄, THF, refluxIsoxazol-5-ylmethanethiol70%

Functionalization of the Amine Group

The C-2 amine participates in condensation and coupling reactions:

Key Reactions:

  • Schiff base formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines .

  • Acylation : Acetic anhydride or benzoyl chloride generates acylated derivatives .

Table 3: Amine Group Transformations

Reaction TypeReagents/ConditionsProductYieldSource
Schiff base synthesisBenzaldehyde, EtOH, ΔN-Benzylidene derivative75%
AcylationAc₂O, pyridine, 25°CN-Acetylthiadiazole88%

Isoxazole Ring Reactivity

The isoxazol-5-ylmethyl group undergoes electrophilic substitution and ring-opening reactions:

Key Reactions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the isoxazole’s C-4 position .

  • Ring-opening : Hydrolysis with HCl/EtOH yields β-keto thioamides .

Table 4: Isoxazole-Specific Reactions

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃ (conc.), H₂SO₄, 0°C4-Nitroisoxazole derivative63%
Acidic hydrolysisHCl (6M), EtOH, refluxβ-Keto thioamide58%

Cycloaddition and Cross-Coupling Reactions

The thiadiazole and isoxazole moieties participate in transition-metal-catalyzed reactions:

  • Suzuki coupling : The brominated thiadiazole reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃).

  • Click chemistry : The amine group facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Mechanistic Insights

  • Nucleophilic aromatic substitution at C-5 of the thiadiazole proceeds via a Meisenheimer-like intermediate .

  • Oxidation of the thioether follows a radical pathway initiated by m-CPBA.

Scientific Research Applications

5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Electron-rich substituents (e.g., indole, pyridine) enhance interactions with enzymatic targets (e.g., kinases, viral proteases) through hydrogen bonding and π-stacking .
  • Halogenated aryl groups (e.g., 4-chlorophenyl) improve anticancer potency but may reduce solubility due to increased hydrophobicity .
  • Thioether-linked groups (e.g., isoxazol-5-ylmethylthio) likely balance lipophilicity and metabolic stability compared to oxygen-based linkages .

Anticancer Activity

  • Indole-substituted analogs (e.g., 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine) inhibit PIM1/PIM2 kinases, critical for cell proliferation, with IC50 values in the nanomolar range .
  • Thiadiazolo[3,2-a]pyrimidines derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine exhibit broad-spectrum anticancer activity (GI50: 28.9–55.3 µM) against breast, leukemia, and prostate cancer cells .

Antiviral Activity

  • Pyridine-substituted analogs (e.g., Compound 11 in ) inhibit SARS-CoV-2 by forming hydrogen bonds with viral protease residues (Cys44, His164). The 1,3,4-thiadiazole core contributes to binding stability.

Anticonvulsant Activity

  • Dichlorophenoxy-phenyl derivatives (e.g., Compound 4c ) show potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models (ED50: 20.11–35.33 mg/kg), attributed to the electron-withdrawing chloro groups enhancing membrane permeability.

Key Comparative Advantages of 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine

While direct data is unavailable, inferences can be drawn:

Isoxazole Moiety : The oxygen and nitrogen atoms in isoxazole may enhance hydrogen bonding with targets compared to purely aromatic substituents (e.g., phenyl) .

Thioether Linkage : Likely improves resistance to oxidative metabolism compared to ethers or amines .

Steric Profile : The methylthio group may reduce steric hindrance, facilitating binding to shallow enzymatic pockets compared to bulkier tert-butylphenyl analogs .

Biological Activity

5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound is characterized by the presence of both isoxazole and thiadiazole moieties, which are known to enhance biological activity through various mechanisms. The synthesis of this compound typically involves the reaction of isoxazole derivatives with thiadiazole precursors, allowing for the introduction of sulfur-containing groups that can significantly influence biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that compounds with this structure can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole AE. coli32 µg/mL
Thiadiazole BS. aureus16 µg/mL
Thiadiazole CC. albicans64 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds in this class have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism of action often involves inhibition of DNA replication and interference with cell cycle progression.

Case Study: One study reported that a related thiadiazole derivative exhibited an IC50 value of 4.37 µM against HepG2 cells, indicating significant potency . Molecular docking studies suggest that these compounds bind effectively to key targets involved in cancer progression.

Table 2: Anticancer Activity Data

Cell LineCompoundIC50 Value (µM)
HepG2Thiadiazole X4.37 ± 0.7
A549Thiadiazole Y8.03 ± 0.5

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. These compounds may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vivo studies have demonstrated that certain derivatives can reduce inflammation in models of arthritis and other inflammatory conditions .

The biological activities associated with this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many thiadiazoles act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.
  • Interference with DNA/RNA Synthesis: The incorporation of thiadiazoles into nucleic acid structures can disrupt normal replication processes.
  • Modulation of Immune Response: Some derivatives may enhance or suppress immune responses, contributing to their anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine?

  • Methodology : The synthesis typically involves heterocyclization of thiosemicarbazides with carbon disulfide under acidic conditions, followed by S-alkylation with appropriate alkylating agents. For example, cyclocondensation with concentrated sulfuric acid and subsequent reactions with chloroacetyl chloride in DMF yield disubstituted derivatives. Optimal conditions include temperatures of 363 K for 6 hours and ethanol as a crystallization solvent .
  • Key variables : Reaction time, solvent polarity, and stoichiometric ratios of reagents (e.g., potassium thiocyanate) significantly impact yield and purity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology : Modern physicochemical techniques such as X-ray crystallography (for dihedral angle analysis and hydrogen-bonded supramolecular structures), 1^1H NMR (to confirm proton environments), and IR spectroscopy (to identify functional groups like thiol or amine) are used. For example, X-ray data revealed dihedral angles of 18.2°–30.3° between thiadiazole and aromatic rings, critical for conformational analysis .
  • Validation : Elemental analysis and mass spectrometry further verify molecular composition .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology : Molecular docking studies predict binding affinities to target proteins (e.g., enzymes or receptors). For instance, docking into ATP-binding sites of kinases can optimize substituent effects. PASS software predicts antiproliferative or anticonvulsant potential based on substituent patterns (e.g., electron-withdrawing groups on the isoxazole ring) .
  • Case study : Derivatives with trifluoromethyl or nitro groups showed improved docking scores in anticancer assays, aligning with PASS predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodology : Systematic SAR (Structure-Activity Relationship) studies should isolate variables such as substituent position (e.g., para vs. meta on aromatic rings) and solubility. For example, conflicting antimicrobial data may arise from variations in bacterial strain susceptibility or compound aggregation in aqueous media. Cross-validate results using standardized assays (e.g., MIC determination) and adjust lipophilicity via ester or amide modifications .

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in the compound’s crystallographic and biological behavior?

  • Methodology : X-ray studies reveal intermolecular N–H···N hydrogen bonds that stabilize supramolecular architectures, influencing solubility and crystal packing. These interactions also mimic binding modes in biological targets (e.g., enzyme active sites). For example, hydrogen-bonded dimers observed in crystals correlate with enhanced stability in pharmacokinetic studies .

Q. How do reaction conditions influence the regioselectivity of S-alkylation in derivative synthesis?

  • Methodology : Alkylating agents (e.g., chloroacetic acid derivatives) and solvent polarity dictate regioselectivity. Polar aprotic solvents like DMF favor nucleophilic attack at the thiol group, while steric hindrance from bulky substituents (e.g., isoxazolylmethyl) directs alkylation to specific positions. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

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